molecular formula C42H48F6N6O12 B12376729 Cbz-Lys-Lys-PABA-AMC (diTFA)

Cbz-Lys-Lys-PABA-AMC (diTFA)

Cat. No.: B12376729
M. Wt: 942.9 g/mol
InChI Key: UCKAYAHFAXHNQG-PZCBAQPOSA-N
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Description

Cbz-Lys-Lys-PABA-AMC (diTFA) is a fluorogenic peptide, which means it exhibits fluorescence when exposed to light. This compound is often used in biochemical assays and research due to its ability to act as a substrate for various enzymes, particularly proteases. The compound’s full chemical name is Carbobenzyloxy-Lysine-Lysine-Para-Aminobenzoic Acid-7-Amino-4-Methylcoumarin (diTFA).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Lys-Lys-PABA-AMC (diTFA) involves multiple steps, starting with the protection of lysine residues using the carbobenzyloxy (Cbz) group. The synthesis typically follows these steps:

    Protection of Lysine Residues: The lysine residues are protected using the carbobenzyloxy group to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected lysine residues are then coupled with para-aminobenzoic acid (PABA) and 7-amino-4-methylcoumarin (AMC) using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Cbz-Lys-Lys-PABA-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the coupling reactions.

    Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys-Lys-PABA-AMC (diTFA) undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed by proteases, leading to the release of fluorescent AMC.

    Deprotection: The Cbz protecting groups can be removed under acidic conditions.

Common Reagents and Conditions

    Proteases: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds in Cbz-Lys-Lys-PABA-AMC (diTFA).

    Trifluoroacetic Acid (TFA): Used for the deprotection of Cbz groups.

Major Products Formed

    7-Amino-4-Methylcoumarin (AMC): A fluorescent product released upon hydrolysis by proteases.

    Deprotected Peptides: Formed after the removal of Cbz groups.

Scientific Research Applications

Cbz-Lys-Lys-PABA-AMC (diTFA) has a wide range of applications in scientific research:

    Biochemical Assays: Used as a substrate in enzyme assays to study protease activity.

    Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.

    Medical Research: Utilized in the study of diseases involving protease activity, such as cancer and neurodegenerative disorders.

    Industrial Applications: Applied in the development of diagnostic kits and research tools.

Mechanism of Action

Cbz-Lys-Lys-PABA-AMC (diTFA) acts as a substrate for proteases. When the peptide bonds are hydrolyzed by proteases, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. This fluorescence can be measured to quantify protease activity. The molecular targets are the active sites of proteases, and the pathway involves the cleavage of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Cbz-Lys-PABA-AMC (diTFA): Similar structure but with one less lysine residue.

    Cbz-Arg-Arg-PABA-AMC (diTFA): Contains arginine residues instead of lysine.

    Cbz-Gly-Gly-PABA-AMC (diTFA): Contains glycine residues instead of lysine.

Uniqueness

Cbz-Lys-Lys-PABA-AMC (diTFA) is unique due to its specific sequence of lysine residues, which makes it a suitable substrate for certain proteases. Its fluorogenic properties also make it highly valuable in biochemical assays and research.

Properties

Molecular Formula

C42H48F6N6O12

Molecular Weight

942.9 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[4-[(4-methyl-2-oxochromen-7-yl)carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H46N6O8.2C2HF3O2/c1-25-21-34(45)52-33-22-29(17-18-30(25)33)42-37(48)50-24-27-13-15-28(16-14-27)41-35(46)31(11-5-7-19-39)43-36(47)32(12-6-8-20-40)44-38(49)51-23-26-9-3-2-4-10-26;2*3-2(4,5)1(6)7/h2-4,9-10,13-18,21-22,31-32H,5-8,11-12,19-20,23-24,39-40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49);2*(H,6,7)/t31-,32-;;/m0../s1

InChI Key

UCKAYAHFAXHNQG-PZCBAQPOSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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